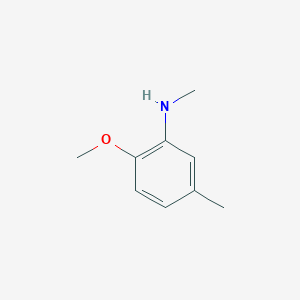

2-Methoxy-N,5-dimethylaniline

Description

Contextualization within Aromatic Amine Chemistry

Aromatic amines are a major class of intermediates used in the manufacturing of a vast array of products, including polymers, dyes, and pharmaceuticals. taylorandfrancis.com They are typically synthesized via the catalytic hydrogenation of the corresponding nitro compounds. taylorandfrancis.com The reactivity and utility of an aromatic amine are heavily influenced by the nature and position of substituents on the aromatic ring.

In the case of 2-Methoxy-N,5-dimethylaniline, the molecule possesses three key substituents: a methoxy (B1213986) group (-OCH3) at the 2-position, a methyl group (-CH3) at the 5-position, and two methyl groups on the nitrogen atom (an N,N-dimethyl group). The methoxy and N,N-dimethyl groups are electron-donating, which increases the electron density of the benzene (B151609) ring and influences its reactivity in electrophilic substitution reactions. The strategic placement of these groups makes the compound a valuable and specific precursor in multi-step organic syntheses.

Significance in Contemporary Organic Synthesis Research

Substituted N,N-dimethylanilines are important intermediates for producing valuable products like dyes and pesticides. rsc.org Traditional synthesis involves the methylation of anilines with reagents like methanol (B129727) or formaldehyde (B43269). rsc.org More recent research focuses on developing efficient and selective synthesis methods. For instance, Friedel-Crafts acylation of p-substituted N,N-dimethylanilines with oxalyl chloride serves as a simple, one-pot route to N-methylisatins. scispace.com

The development of novel catalytic systems is a significant area of research. Yttrium-catalyzed ortho-selective C-H addition of N,N-dimethyl anilines to alkenes provides a direct and atom-economical pathway to create tertiary aniline (B41778) derivatives with branched alkyl groups, which are otherwise difficult to prepare. rsc.org Furthermore, electrochemical methods are being explored for the N,N-dimethylation of nitrobenzenes using CO2 and water, presenting a greener alternative to traditional routes. rsc.org These advancements highlight the ongoing effort to create more efficient, selective, and sustainable methods for synthesizing and functionalizing substituted anilines.

Overview of Research Trajectories

Current trends in organic synthesis emphasize the invention of novel methods for efficient and selective synthesis, often incorporating environmentally friendly technologies and computational methods to optimize reaction pathways. researchgate.net Research involving substituted anilines like this compound aligns with these trends, particularly in the synthesis of specialized molecules.

A key research application for structurally similar compounds is in the creation of dyes. For example, a highly hydrophobic derivative, N,N-dihexyl-2-methoxy-5-methylaniline, was synthesized by the alkylation of 2-methoxy-5-methylaniline (B41322) to produce novel violet monoazo dyes for polyolefin fibers. researchgate.net The study focused on optimizing the dye structure for better color strength and light fastness on specific fabrics. researchgate.net This line of research demonstrates a clear trajectory: the targeted synthesis of aniline derivatives with specific functional groups to achieve desired properties in materials science. The use of 2-methoxy-5-methylaniline as a starting material in these syntheses underscores its role as a foundational building block for more complex, functional molecules. researchgate.netsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N,5-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-4-5-9(11-3)8(6-7)10-2/h4-6,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOQNSVFSKVGJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40530295 | |

| Record name | 2-Methoxy-N,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40530295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30427-10-2 | |

| Record name | 2-Methoxy-N,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40530295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxy N,5 Dimethylaniline and Its Derivatives

Approaches to N-Methylation and Ring Substitution

The introduction of a methyl group to the nitrogen atom of anilines and the appropriate substitution on the aromatic ring are key steps in synthesizing 2-Methoxy-N,5-dimethylaniline.

Catalytic N-Methylation of Aromatic Amine Precursors

The direct N-methylation of anilines using methanol (B129727) presents an atom-economical and environmentally favorable alternative to traditional methods that use toxic methyl halides. nih.gov Recent research has highlighted the efficacy of various transition-metal catalysts in this transformation.

Iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have been shown to be effective catalysts for the N-methylation of a range of substituted anilines with methanol. acs.orgcsic.es For instance, the N-methylation of 2-methoxy-5-methylaniline (B41322) can be achieved using these catalytic systems. While anilines with electron-donating groups generally show high reactivity, ortho-substituted anilines, such as 2-methoxyaniline, can be less reactive, sometimes requiring higher catalyst loads or longer reaction times to achieve full conversion to the N-methylated product. acs.org

Another study demonstrated the use of nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes for the N-methylation of various anilines. nih.govacs.org The N-methylation of 2-methoxy-5-methylaniline using an NHC-Ir(III) catalyst in the presence of a base at 120 °C yielded the desired product, this compound, in good yield. nih.govacs.org The general mechanism for this transformation involves the catalyst facilitating a "borrowing hydrogen" process, where methanol is dehydrogenated to formaldehyde (B43269), which then forms a methanimine (B1209239) intermediate with the aniline (B41778). This intermediate is subsequently hydrogenated by the metal hydride species to yield the N-methylated amine. acs.org

A different approach involves using a catalytic system of lithium iodide (LiI) in an ionic liquid like 1-hexyl-3-methylimidazolium (B1224943) tetrafluoroborate (B81430) (HMimBF₄) to achieve N-methylation. rsc.org This system has been shown to be effective for the N-methylation of N-methylaniline using anisole (B1667542) as the methylating agent, suggesting its potential applicability for similar transformations. rsc.org

Table 1: Catalytic N-Methylation of Substituted Anilines

| Precursor Amine | Catalyst System | Methylating Agent | Product | Yield | Reference |

| 2-Methoxy-5-methylaniline | NHC–Ir(III) complex / KOtBu | Methanol | This compound | 60-91% | nih.govacs.org |

| Aniline | [IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)] / Cs₂CO₃ | Methanol | N-Methylaniline | High Conversion | acs.orgcsic.es |

| N-Methylaniline | LiI / HMimBF₄ | Anisole | N,N-Dimethylaniline | 72% | rsc.org |

Multi-step Strategies for Substituted Anilines

The synthesis of specifically substituted anilines often requires multi-step reaction sequences. These strategies allow for precise control over the placement of functional groups on the aromatic ring. For example, the synthesis of 2-methoxy-4,5-dimethylaniline, a positional isomer of the precursor to our title compound, has been documented. guidechem.com

A general and versatile method for preparing substituted anilines involves a deoxygenative N-centered radical substitution of phenol (B47542) derivatives. scispace.com This approach allows for the conversion of readily available phenols into anilines, tolerating a wide range of functional groups on the aromatic ring. scispace.com Another modern approach involves a three-component synthesis where meta-substituted anilines are formed via a copper-catalyzed rearrangement of N-methoxyanilines followed by the addition of a nucleophile. researchgate.net

For the synthesis of precursors like 2-methoxy-5-methylaniline, a common route involves the nitration of a suitable toluene (B28343) derivative, followed by reduction of the nitro group to an amine, and subsequent functional group manipulations. For instance, starting from 4-methylphenol, one could introduce a nitro group, followed by methylation of the phenol and reduction of the nitro group. The synthesis of 2-methoxy-5-(trifluoromethyl)aniline (B1297676) follows a similar logic, starting with the nitration of a trifluoromethyl-substituted precursor, followed by reduction. chemicalbook.com

Formation of Related Secondary Amine Structures via Schiff Base Reduction

A widely used and effective method for the synthesis of secondary amines involves the formation of a Schiff base (an imine) by the condensation of a primary amine with an aldehyde or ketone, followed by the reduction of the C=N double bond. mdpi.comresearchgate.net This two-step, one-pot process is a cornerstone of amine synthesis.

The initial condensation reaction is typically carried out by refluxing the primary amine and the aldehyde in a solvent like methanol. mdpi.comresearchgate.net The subsequent reduction of the in situ-generated Schiff base can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a popular choice due to its selectivity, as it reduces the imine group without affecting other reducible substituents like nitro groups or halogens. mdpi.comsemanticscholar.org Other reducing agents, such as sodium triacetoxyborohydride, dichlorosilane, and trichlorosilane (B8805176) in the presence of a Lewis acid, have also been successfully employed for this purpose. oup.comnih.gov

This methodology has been used to synthesize a variety of secondary amines, including structures related to this compound. For example, 2-methoxy-5-((phenylamino)methyl)phenol was synthesized by reacting aniline with 3-hydroxy-4-methoxybenzaldehyde, followed by reduction of the resulting Schiff base. mdpi.comresearchgate.net This demonstrates the versatility of this method in creating substituted secondary aniline derivatives.

Incorporation into Complex Molecular Architectures

This compound and its structural analogs serve as valuable building blocks in the synthesis of more complex and functionally diverse molecules.

Role as Coupling Components in Azo Dye Synthesis

Azo dyes, characterized by the -N=N- functional group, are a significant class of organic colorants. Their synthesis typically involves the reaction of a diazonium salt with an electron-rich coupling component, which is often an aromatic amine or a phenol. nih.govsciencepub.net Substituted anilines, including N,N-dimethylaniline derivatives, are frequently used as coupling components. sciencepub.netresearchgate.net

The electronic properties of the substituents on the aniline ring influence the color of the resulting dye. The presence of electron-donating groups, such as methoxy (B1213986) (-OCH₃) and alkyl groups, on the coupling component generally leads to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum of the dye, resulting in deeper colors. sciencepub.net Therefore, this compound, with its methoxy and methyl substituents, is a suitable coupling component for producing a range of colors. The general synthesis involves diazotizing a primary aromatic amine and then reacting the resulting diazonium salt with the aniline coupling component under appropriate pH conditions. nih.gov

Precursor in Advanced Intermediate Synthesis

Beyond dyes, substituted anilines are crucial intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals and other specialty chemicals. mdpi.comresearchgate.netsemanticscholar.org For instance, 2-methoxy-5-methylaniline has been used in a palladium-catalyzed Heck-type reaction with methyl acrylate (B77674) to form methyl (E)-3-(2′-Methoxy-5′-methylphenyl)acrylate. acs.org This acrylate derivative can then be used in further synthetic transformations, such as the one-pot synthesis of 3,4-dihydroquinolin-2-ones, which are important heterocyclic scaffolds in medicinal chemistry. acs.org

The reactivity of the aniline nitrogen and the potential for substitution on the aromatic ring make these compounds versatile starting materials for building molecular complexity.

Electrophilic Aromatic Substitution Pathways

The amino and methoxy groups are strong activating groups in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. numberanalytics.com The high electron density of the aromatic ring makes aniline derivatives highly susceptible to electrophilic attack. numberanalytics.com

Halogenation and Related Transformations

The halogenation of aniline derivatives can be complex due to the high reactivity of the substrates, which can lead to a lack of regioselectivity and over-halogenation. nih.gov However, specific methods have been developed to control the position of halogenation. For instance, the treatment of N,N-dialkylaniline N-oxides with thionyl halides provides a route to selectively halogenate electron-rich aryl halides. nih.gov

A study on the bromination of 2-methoxyaniline demonstrated that the reaction with bromine in acetic acid leads to the formation of 3,5-dibromo-2-methoxyaniline (B134782) with yields between 78-85%. This reaction proceeds via an electrophilic aromatic substitution mechanism.

| Reactant | Reagent | Product | Yield | Reference |

| 2-methoxyaniline | Bromine in acetic acid | 3,5-dibromo-2-methoxyaniline | 78-85% | |

| N,N-dialkylanilines | Thionyl bromide/Thionyl chloride | para-bromo or ortho-chloro N,N-dialkylanilines | up to 69% | nih.gov |

Oxidation and Reduction Chemistry

The oxidation of substituted anilines can be achieved using various oxidizing agents, leading to a range of products including quinones. smolecule.com The susceptibility of anilines to oxidation is influenced by the nature and position of substituents on the aromatic ring. acs.orgcdnsciencepub.com Studies have shown a correlation between the one-electron oxidation potentials of substituted anilines and their reaction rates. acs.orgumn.edu For instance, the oxidation of a series of substituted anilines by manganese dioxide showed that the initial rates of oxidation were linearly correlated to the polarographic half-wave oxidation potentials. acs.org The initial step in the oxidation of primary aromatic amines is often the formation of an arylamino radical. acs.org

The reduction of nitro groups on an aniline precursor is a common method for the synthesis of substituted anilines. chemicalbook.com For example, 2-Methoxy-5-(trifluoromethyl)aniline can be synthesized by the reduction of 4-methoxy-3-nitrobenzotrifluoride (B1360095) using hydrogen gas and a palladium on carbon catalyst, achieving a 99% yield. chemicalbook.com

| Reactant | Reagent/Catalyst | Product | Yield | Reference |

| 4-methoxy-3-nitrobenzotrifluoride | H₂, 10% Pd/C in methanol | 2-Methoxy-5-(trifluoromethyl)aniline | 99% | chemicalbook.com |

Nucleophilic Substitution Processes

While the electron-rich aromatic ring of aniline derivatives is more prone to electrophilic attack, nucleophilic substitution reactions can occur under specific conditions, particularly at positions bearing a suitable leaving group like a halogen. The bromine atoms in 3,5-dibromo-2-methoxyaniline, for example, can be replaced by nucleophiles.

Furthermore, copper-catalyzed reactions of N-methoxyanilines can proceed through a nih.govacs.org-methoxy rearrangement followed by a Michael addition of nucleophiles to an in situ generated ortho-quinol imine, leading to meta-substituted anilines. researchgate.netacs.org Density functional theory (DFT) studies on the NHC-Cu(I)-catalyzed intermolecular nucleophilic substitution of C-H bonds in 2-methyl-N-methoxyaniline have shown that the reaction proceeds via two nucleophilic attacks on the aromatic ring. nih.gov

Directed C-H Functionalization

Directed C-H functionalization has emerged as a powerful tool for the selective modification of organic molecules. acs.org In the context of aniline derivatives, this strategy often relies on directing groups attached to the nitrogen atom to achieve ortho-functionalization. acs.org However, methods for remote C-H functionalization at the meta and para positions are also being developed. researchgate.netnih.govrsc.org

Para-Selective C-H Olefination in Aniline Derivatives

A significant advancement in the functionalization of anilines is the development of a highly para-selective C-H olefination of aniline derivatives using a Pd/S,O-ligand based catalyst. nih.govacs.orgresearchgate.netacs.orguva.nl This method is effective for a broad range of mono-, di-, and trisubstituted anilines and proceeds under mild conditions. nih.govresearchgate.netuva.nl For instance, the reaction of m-methoxy N,N-dimethylaniline with an olefin using this catalytic system resulted in a good yield of 75% with moderate para-selectivity. nih.gov In contrast, m-phenoxy N,N-dimethylaniline exhibited perfect para-selectivity, yielding the product in 66% isolated yield. nih.gov

| Aniline Derivative | Catalyst System | Product | Yield (p-isomer) | Selectivity (p:o:m) | Reference |

| m-methoxy N,N-dimethylaniline | Pd/S,O-ligand | para-olefinated product | 75% | Moderate para | nih.gov |

| m-phenoxy N,N-dimethylaniline | Pd/S,O-ligand | para-olefinated product | 66% | Perfect para | nih.gov |

Addition Reactions

Anilines, acting as nucleophiles, can participate in addition reactions, particularly with α,β-unsaturated compounds in what is known as an aza-Michael addition. organic-chemistry.orgsemnan.ac.ir While anilines are generally considered poor nucleophiles compared to aliphatic amines, their reactivity can be enhanced in specific polar protic solvents like water, trifluoroethanol (TFE), and hexafluoroisopropyl alcohol (HFIP) without the need for a promoting agent. acs.org

A copper-catalyzed aza-Michael addition of aromatic amines to α,β-unsaturated olefins has been developed, providing a highly efficient and mild method for the synthesis of β-amino compounds. organic-chemistry.org This reaction utilizes inexpensive CuCl and an electron-donating ligand to generate the active catalyst in situ. organic-chemistry.org Another study demonstrated that trimethylchlorosilane (TMSCl) can effectively catalyze the Michael addition of both aromatic and aliphatic amines to conjugated alkenes under solvent-free conditions. semnan.ac.ir

| Amine | Michael Acceptor | Catalyst/Solvent | Product | Yield | Reference |

| Aromatic amines | α,β-unsaturated olefins | CuCl, phosphine/imidazolium salt, KOt-Bu | β-amino compounds | High yields | organic-chemistry.org |

| 4-methoxyaniline | Methyl acrylate | TMSCl (10 mol%), solvent-free | Michael adduct | 90% | semnan.ac.ir |

Reactivity and Reaction Mechanisms of 2 Methoxy N,5 Dimethylaniline Analogs

Hydroarylaminations with Activated Olefins

The hydroarylamination of activated olefins represents a significant atom-economical method for the formation of carbon-nitrogen bonds, yielding valuable β-amino compounds. wikipedia.org This reaction, often referred to as a Michael-type addition, involves the addition of an amine N-H bond across the carbon-carbon double bond of an electron-deficient olefin. wikipedia.orgthieme-connect.com The reactivity of aniline (B41778) derivatives in these transformations is highly dependent on the electronic nature of the substituents on the aromatic ring, the specific activated olefin used, and the catalytic system employed. thieme-connect.comacs.org

While direct studies on the hydroarylamination of 2-Methoxy-N,5-dimethylaniline are not extensively documented in the reviewed literature, the reactivity of this compound can be inferred from studies on its structural analogs, such as various dimethylanilines and methoxy-substituted anilines. Research has shown that lanthanide triflates, such as Ytterbium(III) triflate (Yb(OTf)₃) and Terbium(III) triflate (Tb(OTf)₃), are effective catalysts for the Michael-type hydroarylamination of activated olefins with arylamines. thieme-connect.com These reactions are typically performed at elevated temperatures in solvents like toluene (B28343) or t-BuOMe. thieme-connect.com

The general mechanism for these lanthanide-catalyzed hydroaminations is believed to proceed via a "lanthanide-like" or "amido" pathway. researchgate.net The process begins with the reaction of the amine with the lanthanide catalyst to form a metal-amido complex. This is followed by the insertion of the activated olefin into the metal-nitrogen bond. The final step involves protonolysis, which releases the β-amino product and regenerates the active catalyst. researchgate.net

The reactivity of aniline derivatives is influenced by the electron-donating or electron-withdrawing nature of their substituents. For instance, N,N-dimethylaniline is a highly activated aromatic compound due to the strong electron-donating nature of the dimethylamino group. masterorganicchemistry.com The presence of a methoxy (B1213986) group, as in this compound, is also known to be strongly activating, further enhancing the nucleophilicity of the aniline. masterorganicchemistry.com

Studies on the hydroarylamination of various dimethylaniline isomers with activated olefins like phenyl vinyl sulfone have demonstrated moderate to good yields of the desired products. thieme-connect.com For example, the reaction of 3,5-dimethylaniline (B87155) with phenyl vinyl sulfone, catalyzed by Yb(OTf)₃ and Tb(OTf)₃, yielded the corresponding secondary amine. thieme-connect.com However, the formation of a tertiary amine byproduct was also observed in this specific case. thieme-connect.com

In the context of N-alkylanilines, N-methylaniline has been shown to react efficiently with phenyl vinyl sulfone in the presence of Yb(OTf)₃, affording the tertiary amine product in high yield. thieme-connect.com This suggests that N-substituted anilines are reactive substrates under these catalytic conditions.

The choice of the activated olefin also plays a crucial role in the outcome of the reaction. Acrylonitrile and phenyl vinyl sulfone are commonly used activated olefins that have shown good reactivity with various anilines in the presence of lanthanide catalysts. thieme-connect.com

Detailed research findings on the hydroarylamination of analogs of this compound are presented in the tables below.

Table 1: Yb(OTf)₃-Catalyzed Hydroarylamination of Phenyl Vinyl Sulfone with Dimethylaniline Analogs thieme-connect.com

| Amine Substrate | Product | Yield (%) |

| 2,3-Dimethylaniline | N-(2-(phenylsulfonyl)ethyl)-2,3-dimethylaniline | Moderate to Good |

| 2,4-Dimethylaniline | N-(2-(phenylsulfonyl)ethyl)-2,4-dimethylaniline | Moderate to Good |

| 3,5-Dimethylaniline | N-(2-(phenylsulfonyl)ethyl)-3,5-dimethylaniline | Moderate to Good |

Reaction Conditions: Amine (1 mmol), Phenyl Vinyl Sulfone (1.2 mmol), Yb(OTf)₃ (5 mol%), Toluene, 100 °C.

Table 2: Lanthanide-Catalyzed Hydroarylamination of Acrylonitrile with Substituted Anilines thieme-connect.com

| Amine Substrate | Catalyst | Product | Yield (%) |

| 2,6-Dimethylaniline (B139824) | Yb(OTf)₃ | 3-((2,6-dimethylphenyl)amino)propanenitrile | 20 |

| 4-n-Butylaniline | Yb(OTf)₃ | 3-((4-butylphenyl)amino)propanenitrile | Good |

| 4-n-Butylaniline | Tb(OTf)₃ | 3-((4-butylphenyl)amino)propanenitrile | Good |

Reaction Conditions: Amine (1 mmol), Acrylonitrile (1.5 mmol), Catalyst (5 mol%), Toluene (for Yb(OTf)₃) or t-BuOMe (for Tb(OTf)₃), 100 °C.

Table 3: B(C₆F₅)₃-Catalyzed Michael Addition of N,N-Dimethylaniline Analogs to Methyl Vinyl Ketone acs.org

| Amine Substrate | Product(s) | Overall Yield (%) |

| N,N-Dimethylaniline | 4-(4-(dimethylamino)phenyl)butan-2-one | 91 |

| 3-Methoxy-N,N-dimethylaniline | Mono- and dialkylated products | 95 |

Reaction Conditions: Amine (2.0 mmol), Methyl Vinyl Ketone (4.0 mmol), B(C₆F₅)₃ (5 mol%), CHCl₃, 80 °C.

Based on these findings with analogous compounds, it is reasonable to predict that this compound would be a reactive substrate in hydroarylamination reactions with activated olefins, likely affording the corresponding β-amino compounds in good yields under appropriate catalytic conditions. The presence of both the methoxy and N,N-dimethyl groups would enhance the nucleophilicity of the aniline nitrogen, facilitating the addition to the activated olefin.

Structural Elucidation and Spectroscopic Characterization Techniques

X-ray Crystallography for Molecular and Supramolecular Analysis

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This powerful technique provides definitive evidence of a molecule's conformation and how it interacts with its neighbors in the crystal lattice.

Determination of Crystal Systems and Unit Cell Parameters

No published studies containing the crystal system or unit cell parameters for 2-Methoxy-N,5-dimethylaniline could be located. This information is essential for describing the fundamental packing arrangement of the molecules in the solid state.

Analysis of Intermolecular Hydrogen Bonding and Secondary Interactions

Without a crystal structure, the specific intermolecular hydrogen bonds and other secondary interactions, which govern the supramolecular assembly of this compound, cannot be determined.

Conformational Analysis and Dihedral Angles

A detailed conformational analysis, including the measurement of critical dihedral angles that define the molecule's shape, is contingent on the availability of X-ray crystallographic data, which is currently unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H NMR) Applications

While ¹H NMR spectra for similar compounds such as 2-Methoxy-5-methylaniline (B41322) are available, a detailed, peer-reviewed analysis of the ¹H NMR spectrum for this compound, including chemical shifts, coupling constants, and signal assignments, is not present in the surveyed literature.

Carbon-13 NMR (¹³C NMR) Applications

Similarly, dedicated and fully assigned ¹³C NMR spectroscopic data for this compound are absent from accessible scientific reports. Such data would be crucial for confirming the carbon framework of the molecule.

Mass Spectrometry (MS) for Structural Elucidation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions. In electron impact (EI) mass spectrometry, a molecule is ionized, forming a molecular ion (M+•) which can then undergo fragmentation. The resulting fragmentation pattern is a unique fingerprint that provides valuable structural information.

For this compound (C₉H₁₃NO, molecular weight: 151.21 g/mol ), the fragmentation pattern can be predicted based on the established behavior of substituted anilines and aromatic ethers. researchgate.netresearchgate.netgbiosciences.com The primary fragmentation pathways are expected to be initiated by the functional groups present: the N-methylaniline and methoxy (B1213986) moieties.

Key Fragmentation Pathways:

Alpha-Cleavage: The bond adjacent to the nitrogen atom is susceptible to cleavage. libretexts.org This would lead to the loss of a methyl radical (•CH₃) from the N-methyl group, resulting in a stable, resonance-delocalized cation at m/z 136.

Loss of Methoxy Group: Fragmentation can occur via the loss of a methoxy radical (•OCH₃), producing a fragment at m/z 120. Alternatively, a rearrangement can lead to the loss of formaldehyde (B43269) (CH₂O), also resulting in a fragment at m/z 121.

Ring Fragmentation: Like other substituted benzenes, the aromatic ring can undergo fragmentation, often involving the loss of neutral molecules like hydrogen cyanide (HCN). researchgate.netacs.org

Expected Fragmentation Data for this compound

interpolate_table

"

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Notes |

|---|---|---|---|

| 151 | [C₉H₁₃NO]⁺• | --- | Molecular Ion (Parent Peak) |

| 136 | [C₈H₁₀NO]⁺ | •CH₃ | Loss of a methyl radical from the N-methyl group via alpha-cleavage. libretexts.org |

| 121 | [C₈H₁₁N]⁺• | CH₂O | Loss of formaldehyde from the methoxy group. |

| 120 | [C₈H₁₀N]⁺ | •OCH₃ | Loss of a methoxy radical. |

| 91 | [C₇H₇]⁺ | C₂H₄NO | Tropylium ion, a common fragment in alkylbenzenes. |

| 77 | [C₆H₅]⁺ | C₃H₈NO | Phenyl cation, resulting from cleavage of substituents from the ring. researchgate.net |

"

Vibrational Spectroscopy (FTIR and Raman) for Structural Insights

FTIR and Raman Spectral Assignments:

N-H Stretching: The secondary amine (N-H) stretch is expected to appear as a single, relatively sharp band in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups (N-CH₃ and Ar-CH₃) are found just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range. scialert.net

C=C Aromatic Stretching: The stretching of the carbon-carbon bonds within the aromatic ring usually gives rise to a series of peaks in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) is typically found in the 1250-1360 cm⁻¹ range. researchgate.net

C-O Stretching: The methoxy group is characterized by a strong, prominent C-O asymmetric stretching band around 1230-1270 cm⁻¹ and a symmetric stretching band near 1020-1075 cm⁻¹.

Out-of-Plane (OOP) Bending: The substitution pattern on the benzene (B151609) ring (1,2,4-trisubstituted) gives rise to characteristic C-H out-of-plane bending vibrations in the 800-900 cm⁻¹ region, which are useful for confirming the isomer.

Predicted Vibrational Frequencies for this compound

interpolate_table

"

| Frequency Range (cm⁻¹) | Assignment | Technique | Notes |

|---|---|---|---|

| 3300 - 3500 | N-H Stretch | FTIR/Raman | Secondary amine stretch. |

| 3000 - 3100 | Aromatic C-H Stretch | FTIR/Raman | |

| 2850 - 2960 | Aliphatic C-H Stretch | FTIR/Raman | Corresponds to N-CH₃ and Ar-CH₃ groups. scialert.net |

| 1580 - 1610 | Aromatic C=C Stretch | FTIR/Raman | Ring skeletal vibrations. |

| 1450 - 1550 | Aromatic C=C Stretch / CH₃ Bending | FTIR/Raman | Overlapping region for ring and methyl group vibrations. |

| 1250 - 1360 | Aromatic C-N Stretch | FTIR/Raman | Vibration of the bond between the ring and the amino nitrogen. researchgate.net |

| 1230 - 1270 | Asymmetric C-O-C Stretch | FTIR | Strong, characteristic band for the methoxy group. |

| 1020 - 1075 | Symmetric C-O-C Stretch | FTIR | Characteristic band for the methoxy group. |

| 800 - 900 | Aromatic C-H Out-of-Plane Bending | FTIR | Diagnostic for the 1,2,4-trisubstitution pattern. |

"

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Related Chromophores

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of chromophores. The aniline (B41778) structure serves as the primary chromophore in this compound. The substituents—methoxy (-OCH₃), N-methyl (-NHCH₃), and aryl-methyl (-CH₃)—act as auxochromes, which modify the absorption characteristics of the parent chromophore.

The methoxy and amino groups are strong electron-donating groups that interact with the π-system of the benzene ring, typically causing a bathochromic shift (a shift to longer wavelengths) and an increase in molar absorptivity compared to unsubstituted benzene. Studies on related compounds such as o-methoxyaniline and various N-alkylanilines provide a basis for predicting the UV-Vis spectrum. semanticscholar.orgnih.govresearchgate.net

The UV-Vis spectrum of aniline in a neutral solvent shows two main absorption bands: a strong primary band around 230 nm (a π → π* transition) and a secondary band around 280 nm (related to an n → π* transition of the non-bonding electrons on the nitrogen atom). The presence of electron-donating groups is expected to shift both of these bands to longer wavelengths. For instance, the copolymer of diphenylamine (B1679370) with ortho-methoxy aniline shows absorption peaks that are dependent on the molar composition. nih.govscirp.org Similarly, studies on poly(2-methoxy-5-methylaniline) reveal distinct absorption bands. researchgate.net

UV-Vis Absorption Maxima (λmax) for Aniline and Related Chromophores

interpolate_table

"

| Compound | Approximate λmax (nm) | Transition Type | Effect of Substituent |

|---|---|---|---|

| Aniline | ~230, ~280 | π → π, n → π | Baseline reference. |

| o-Anisidine (o-Methoxyaniline) | ~240, ~290 | π → π, n → π | The -OCH₃ group causes a bathochromic shift. semanticscholar.orgnih.gov |

| N-Methylaniline | ~245, ~295 | π → π, n → π | The N-alkyl group enhances electron donation, causing a bathochromic shift. |

| p-Methoxyaniline | ~235, ~300 | π → π, n → π | Stronger resonance effect from para position leads to a significant shift in the secondary band. |

| This compound | Predicted ~245-255, ~295-305 | π → π, n → π | The combined electron-donating effects of -OCH₃, -NHCH₃, and -CH₃ are expected to produce a cumulative bathochromic shift. |

"

Theoretical and Computational Investigations of 2 Methoxy N,5 Dimethylaniline

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the prediction of molecular properties from first principles. For 2-Methoxy-N,5-dimethylaniline, these calculations can determine its three-dimensional structure, electron distribution, and energetic properties, which are fundamental to its chemical nature.

The basicity of an amine is a measure of the availability of the nitrogen atom's lone pair of electrons for protonation. Density Functional Theory (DFT) is a powerful computational method used to investigate this property. Studies on a wide range of amines have demonstrated that DFT can accurately model and predict their pKa values. pku.edu.cnpku.edu.cn The basicity of substituted anilines like this compound is influenced by the electronic effects of its substituents. The methoxy (B1213986) (-OCH3) and methyl (-CH3) groups are both electron-donating, which increases the electron density on the nitrogen atom, thereby enhancing its basicity compared to unsubstituted aniline (B41778).

DFT calculations establish a correlation between the experimental pKa and various computed descriptors derived from the molecule's electron density. pku.edu.cn This theoretical approach is invaluable for predicting the basicity of compounds that may be difficult to measure experimentally. pku.edu.cn For instance, research on a large set of 179 amines, including related aniline derivatives, has shown that descriptors derived from DFT calculations can be combined to create accurate quantitative models for determining molecular basicity. pku.edu.cnpku.edu.cn

Computational methods, particularly DFT, are widely used to predict the reactivity of molecules. acs.orgresearchgate.net These approaches involve calculating the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrevlett.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. chemrevlett.com For this compound, these calculations can predict how it will behave in various chemical reactions, such as electrophilic aromatic substitution. Theoretical studies on similar N,N-dimethylaniline derivatives have successfully used quantum chemical calculations to reproduce and explain trends in their electronic structure and reactivity. acs.org

Density Functional Theory (DFT) Studies on Amine Basicity

Conceptual Density Functional Theory (CDFT) Applications

Conceptual Density Functional Theory (CDFT) provides a framework for defining chemical concepts such as electronegativity and hardness from the principles of DFT. pku.edu.cn This approach allows for a quantitative understanding of chemical reactivity and selectivity.

CDFT offers a sophisticated method to quantify molecular basicity by using descriptors that are functionals of the electron density. pku.edu.cnpku.edu.cn Key descriptors include the Molecular Electrostatic Potential (MEP) at the nitrogen nucleus and the energy of the Natural Atomic Orbital (NAO) of the nitrogen's lone pair. pku.edu.cn Extensive research has shown a strong linear correlation between these calculated descriptors and the experimental pKa values for a broad range of amines. pku.edu.cn The fundamental principle of DFT states that the ground-state electron density contains all the information about the system's properties, including its basicity. pku.edu.cnpku.edu.cn Therefore, these electron density functionals provide a robust theoretical basis for quantifying this fundamental chemical property.

To illustrate, the table below shows data for a related compound, 2-methoxy-N,N-dimethylaniline, from a comprehensive study on amine basicity, demonstrating the correlation between experimental pKa and calculated CDFT descriptors.

| Compound | Experimental pKa | Calculated MEP (a.u.) | Calculated NAO (a.u.) |

|---|---|---|---|

| 2-methoxy-N,N-dimethylaniline | 5.49 | -18.389 | -0.635 |

Data sourced from a study on 179 amines, illustrating the methodology applicable to this compound. pku.edu.cnpku.edu.cn

Chemical Potential (μ) : Represents the "escaping tendency" of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Electronegativity (χ) : The negative of the chemical potential (χ = -μ), it measures the power of an atom or group to attract electrons.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability.

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

These parameters are instrumental in predicting how this compound will interact with other reagents in chemical reactions. chemrevlett.comtandfonline.com

| Reactivity Descriptor | Formula (in terms of HOMO/LUMO energies) | Significance |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the ability to attract electrons. |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Indicates electron escaping tendency; governs electron flow. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to charge transfer. |

| Chemical Softness (S) | 1 / (E_LUMO - E_HOMO) | Indicates the molecule's polarizability. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the global electrophilic nature of the molecule. |

Quantification of Molecular Basicity via Electron Density Functionals

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate the interactions between molecules. texilajournal.comchemmethod.com For this compound, these methods can predict how it binds to biological targets, such as enzymes or receptors, or how it interacts with solvents and other chemical species.

Molecular docking is a prominent in silico method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. texilajournal.comcdnsciencepub.commdpi.com This is crucial in drug discovery for evaluating the potential of molecules as therapeutic agents. chemmethod.combohrium.com By modeling the interactions of this compound with a specific protein's active site, researchers can identify key binding interactions, such as hydrogen bonds or hydrophobic interactions, and estimate the strength of this binding. cdnsciencepub.com Furthermore, molecular dynamics (MD) simulations can provide a dynamic view of these interactions over time, assessing the stability of the ligand-protein complex. chemmethod.com These computational tools are essential for the rational design of new molecules with specific biological activities and for understanding the molecular basis of their action. texilajournal.com

Supramolecular Structure Analysis

The molecular structure of this compound contains several functional groups capable of participating in non-covalent interactions: the methoxy group (-OCH₃), the secondary amine (-NHCH₃), and the aromatic ring. These groups can act as hydrogen bond donors and acceptors, as well as participate in other weak interactions such as C-H···π and π-π stacking.

In related aniline derivatives, hydrogen bonding is a predominant feature in the crystal packing. For instance, in the structures of similar molecules, intermolecular hydrogen bonds involving amine and methoxy groups are frequently observed, leading to the formation of chains, dimers, or more complex three-dimensional networks. mdpi.comresearchgate.net The presence of a methyl group on the nitrogen atom in this compound provides a hydrogen bond donor (N-H), while the oxygen atom of the methoxy group and the nitrogen atom itself can act as hydrogen bond acceptors.

Computational studies on similar aromatic amines often employ methods like Density Functional Theory (DFT) to analyze the electronic structure and predict intermolecular interaction energies. These theoretical investigations can complement experimental data by providing a detailed understanding of the forces driving the self-assembly process.

While detailed crystallographic data for this compound is not present in the provided search results, the following table outlines the expected types of intermolecular interactions based on the analysis of its functional groups and comparison with related compounds.

| Interaction Type | Potential Donor/Acceptor Groups in this compound | Expected Role in Supramolecular Assembly |

| N-H···O Hydrogen Bond | Donor: N-H of the secondary amineAcceptor: O of the methoxy group | Formation of hydrogen-bonded chains or dimers, significantly influencing the primary packing motif. |

| N-H···N Hydrogen Bond | Donor: N-H of the secondary amineAcceptor: N of the secondary amine | Potential for forming alternative hydrogen-bonded networks, competing with N-H···O interactions. |

| C-H···π Interactions | Donor: C-H bonds from methyl groups and the aromatic ringAcceptor: The π-system of the aromatic ring | Contribution to the stabilization of the crystal packing in three dimensions. |

| π-π Stacking | The aromatic rings of adjacent molecules | Stacking of aromatic rings can lead to columnar structures and contribute to the overall cohesive energy of the crystal. |

It is important to note that the actual supramolecular structure of this compound can only be definitively determined through experimental methods such as single-crystal X-ray diffraction. The interplay and competition between the various possible intermolecular interactions will dictate the final observed crystal packing.

Research Applications and Advanced Materials Science Involving 2 Methoxy N,5 Dimethylaniline and Its Analogs

Role in Organic Dyes and Pigments Research

Aniline (B41778) derivatives, including those structurally related to 2-Methoxy-N,5-dimethylaniline, are fundamental precursors in the synthesis of azo dyes, which constitute a significant portion of all commercial colorants. scialert.net The primary method for creating these dyes involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with a suitable aromatic compound. unb.ca

Research has demonstrated the synthesis of novel violet monoazo dyes using a hydrophobic coupler, N,N-dihexyl-2-methoxy-5-methylaniline, which was prepared through the alkylation of 2-methoxy-5-methylaniline (B41322). researchgate.net In this process, various diazo components were reacted with the coupler to produce dyes with high hydrophobicity, making them suitable for coloring polyolefin fibers like polypropylene (B1209903) (PP) and ultra-high molecular weight polyethylene (B3416737) (UHMWPE). researchgate.net One particular dye, which incorporated a chlorine atom on the diazo component, was identified as having practical potential due to its color strength and light fastness on these fabrics. researchgate.net

In a similar vein, a series of monoazo disperse dyes have been synthesized from the analog 2-methoxy-5-nitroaniline. scialert.net These dyes, which produced colors ranging from yellow to orange, were prepared by diazotizing the aniline derivative and coupling it with various arylamine and aryloxy couplers, such as 1-hydroxynaphthalene and N-phenylnaphthylamine. scialert.net The resulting dyes showed potential for application on polyester (B1180765) and nylon fibers. scialert.net The specific couplers used were found to influence the spectral properties of the dyes; for instance, dyes coupled with 1-hydroxynaphthalene, 1,3-dihydroxybenzene, and 3-aminophenol (B1664112) exhibited narrower half-band widths, indicating brighter hues. scialert.net

The general synthetic pathway for these azo dyes is well-established and is a common procedure in organic chemistry. unb.carsc.org This involves dissolving the starting aniline derivative in an acidic solution, followed by the addition of sodium nitrite (B80452) at low temperatures (0-5°C) to form the diazonium salt. scialert.netunb.ca This salt is then added to a solution containing the coupling component to yield the final azo dye. scialert.net

| Aniline Precursor/Analog | Coupling Component(s) | Resulting Dye Type | Key Research Finding | Reference |

|---|---|---|---|---|

| N,N-dihexyl-2-methoxy-5-methylaniline | Various diazo components (e.g., derivative of 4-nitroaniline) | Violet Monoazo Dyes | Optimized for dyeing hydrophobic polyolefin fibers (PP, UHMWPE) with good fastness. | researchgate.net |

| 2-Methoxy-5-nitroaniline | 1-hydroxynaphthalene, 2-hydroxynaphthalene, N-phenylnaphthylamine, etc. | Yellow to Orange Monoazo Disperse Dyes | Showed potential for application on polyester and nylon fibers; spectral properties depend on the coupler. | scialert.net |

| 2-methoxy-5-methyl-aniline | Not specified in detail | Stilbene (B7821643) Dyes | Listed as a potential intermediate in a patent for light-polarizing films. | google.com |

Contributions to Advanced Materials Synthesis

The utility of this compound analogs extends beyond colorants into the realm of advanced materials science, particularly in the development of novel nanocomposites.

Research has utilized the analog 2,5-Dimethylaniline in the synthesis of a nanocomposite material composed of multi-walled carbon nanotubes (MWCNTs) embedded within a poly(2,5-dimethylaniline) matrix. chemicalbook.com In this application, the aniline derivative acts as a monomer that is polymerized to form the surrounding polymer matrix. This process demonstrates the role of this class of compounds in creating functional hybrid materials. The resulting nanocomposite combines the properties of the conductive polymer with the unique mechanical and electronic characteristics of carbon nanotubes, opening avenues for applications in electronics and materials science. chemicalbook.com

Intermediates in Chemical Synthesis for Specialty Chemicals

Anilines with the substitution pattern of this compound are valuable intermediates for producing a range of specialty chemicals. chemicalbook.com Their reactivity allows them to serve as foundational scaffolds for building more complex molecules. For example, 2,5-Dimethylaniline is noted as a raw material for producing antioxidants and chemicals used in the rubber industry. chemicalbook.com

Furthermore, patent literature identifies 2-methoxy-5-methyl-aniline as a potential starting material for synthesizing stilbene dyes. google.com These dyes are used in applications such as light-polarizing films, highlighting the role of this aniline analog in producing high-performance specialty chemicals for optical technologies. google.com The ability of these aniline derivatives to undergo various chemical transformations makes them versatile building blocks for a diverse array of target organic molecules. chemicalbook.com

Exploration in Medicinal Chemistry Research as a Synthetic Intermediate

In the field of medicinal chemistry, aniline derivatives serve as critical starting materials and intermediates for the synthesis of new therapeutic agents. nih.gov While direct pharmacological applications of this compound are not the primary focus of research, its structural framework is representative of the building blocks used in drug discovery and development. Aromatic amines as a class are used in the manufacture of various pharmaceuticals. nih.gov

Research on related compounds, such as 3-Methoxy-N,N-dimethylaniline, explores their metabolic pathways, including N-oxidation and N-demethylation, which are crucial aspects of understanding a molecule's behavior in a biological system. The electron-donating methoxy (B1213986) and methyl groups on the aniline ring influence its reactivity, which is a key consideration in designing synthetic routes for complex target molecules. The use of 3-methoxy-2,6-dimethylaniline (B6233560) as a molecular building block for tool compounds in pharmaceutical research further underscores the importance of this class of intermediates.

Environmental Fate and Degradation Studies of Substituted Anilines

Atmospheric Transformation Mechanisms (e.g., Hydroxyl Radical Reactions)

Once released into the troposphere, substituted anilines are subject to chemical transformation, primarily driven by reactions with photochemically generated radicals. d-nb.info The most significant of these is the hydroxyl radical (•OH), often referred to as the "detergent" of the atmosphere.

The atmospheric lifetime of an organic compound is largely determined by the rate constant of its reaction with the •OH radical. For aromatic compounds like substituted anilines, the primary reaction pathways with •OH radicals are electrophilic addition to the aromatic ring and hydrogen atom abstraction from the substituent groups (e.g., the amino or methyl groups). d-nb.inforesearchgate.net

Electrophilic Addition: The •OH radical can add to the benzene (B151609) ring, forming a hydroxycyclohexadienyl-type radical. The positions of the methoxy (B1213986), amino, and methyl groups on the 2-Methoxy-N,5-dimethylaniline ring will direct this addition. The resulting radical is then rapidly oxidized, typically by O₂, leading to the formation of phenolic compounds and, potentially, ring-opened products. d-nb.info

Hydrogen Abstraction: Hydrogen atoms can be abstracted from the N-H bond of the amino group or the C-H bonds of the methyl and methoxy groups. For many amines, H-atom abstraction from the N-H bond is a significant pathway. researchgate.net This process leads to the formation of nitrogen-centered radicals and, subsequently, various oxidation products.

The atmospheric lifetime of this compound with respect to reaction with •OH radicals can be estimated based on data for similar compounds. For example, the lifetime of diethylamine (B46881) is estimated to be about 1.2 hours, indicating a rapid atmospheric degradation. researchgate.net The presence of the aromatic ring and other substituents in this compound will modify this reactivity. The reaction with nitrate (B79036) radicals (NO₃) can also be a significant removal process, especially during nighttime. d-nb.info

| Compound | OH Radical Reaction Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

| Diethylamine | (1.19 ± 0.25) × 10⁻¹⁰ researchgate.net | 1.2 hours researchgate.net |

| 2-Methoxy-6-(trifluoromethyl)pyridine | (1.54 ± 0.21) × 10⁻¹² researchgate.net | 7.5 days researchgate.net |

| Phenol (B47542) | ~10.4 × 10⁻¹¹ d-nb.info | ~1 day |

| This compound | No experimental data available | Expected to be short, likely on the order of hours to a few days |

Table 1: Atmospheric reaction rates and lifetimes for compounds related to this compound, based on an average daytime •OH concentration of 2 × 10⁶ molecule cm⁻³.

Aquatic and Soil Environmental Behavior

The fate of this compound in water and soil is governed by a combination of physical and biological processes, including adsorption to organic matter and biodegradation.

The mobility of organic compounds in the subsurface environment is heavily influenced by their tendency to adsorb to soil and sediment particles. For non-ionic organic compounds, adsorption is primarily controlled by partitioning into the soil organic matter (SOM). The octanol-water partition coefficient (Kow) is a key parameter used to predict this behavior, with higher Log Kow values indicating a greater tendency for adsorption.

For this compound, the calculated XLogP3 value (a computational estimation of Log Kow) is 2.4, suggesting a moderate degree of hydrophobicity. nih.gov This indicates that the compound will have a tendency to adsorb to organic matter in soil and aquatic systems.

The pH of the surrounding environment can also play a crucial role in the adsorption of anilines. researchgate.net The amino group can be protonated under acidic conditions, forming a cationic species. While the non-ionic form of aniline (B41778) adsorbs to soil primarily through hydrophobic interactions, the ionic form can be adsorbed through cation exchange mechanisms on negatively charged clay minerals and organic matter colloids. researchgate.net

Studies on related compounds support this. For instance, the mobility of the fungicide metalaxyl, which contains a 2,6-dimethylaniline (B139824) moiety, was found to be inversely related to the organic matter content of the soil. researchgate.net

| Compound/Property | Value | Implication for Adsorption |

| This compound (XLogP3) | 2.4 nih.gov | Moderate potential for adsorption to soil organic matter. |

| Metalaxyl (contains 2,6-dimethylaniline) | Adsorption (K values) from 0.45 to 31.62 nanomoles/g in various soils. researchgate.net | Demonstrates that aniline moieties contribute to soil adsorption, which increases with organic matter content. researchgate.net |

| General Anilines | Adsorption is pH-dependent. researchgate.net | Adsorption mechanisms can include both hydrophobic partitioning and cation exchange. researchgate.net |

Table 2: Physicochemical properties and related findings influencing the adsorption of this compound.

Biodegradation is a critical process for the ultimate removal of organic pollutants from the environment. The susceptibility of substituted anilines to microbial degradation is highly variable and depends on the type, number, and position of the substituents on the aromatic ring.

Specific data on the biodegradation of this compound is limited. However, data for a closely related compound, 2-methoxy-5-methylaniline (B41322), showed only 0.7% biodegradation in a 14-day screening test, suggesting that compounds with this substitution pattern are not readily biodegradable. nite.go.jp

Research on other substituted anilines has elucidated common bacterial degradation pathways. Typically, the initial step involves an oxygenase enzyme that hydroxylates the aromatic ring, often forming a catechol or a substituted catechol. nih.govnih.gov This is followed by cleavage of the aromatic ring, usually via an ortho- or meta-cleavage pathway, which leads to intermediates that can enter central metabolic cycles. nih.gov

For example:

Moraxella sp. has been shown to degrade chloroanilines by converting them to chlorocatechols, which are then processed through a modified ortho-cleavage pathway. nih.gov

Pseudomonas species can metabolize 2,4-dimethylaniline, utilizing it as a nitrogen and carbon source, via a pathway that proceeds through a 3-methylcatechol (B131232) intermediate. researchgate.net

Based on these established pathways, a plausible biodegradation route for this compound would likely involve initial oxidative attack by a monooxygenase or dioxygenase. This could lead to hydroxylation of the ring and potential N-demethylation. The resulting substituted catechol could then undergo ring fission, initiating the breakdown of the aromatic structure. The presence of multiple substituents, including the methoxy group, may hinder the initial enzymatic attack, potentially explaining the observed low biodegradability. nih.gov

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis routes for 2-Methoxy-N,5-dimethylaniline, and what methodological considerations are critical for reproducibility?

- Answer : A common approach involves reductive alkylation or selective functionalization of precursor anilines. For example, β-methyleneglutaric acid dinitrile derivatives can be cyclized under basic catalysis (e.g., alkali metal hydroxides) at temperatures >100°C to yield structurally related dimethylanilines . Another route employs acetylation with acetyl chloride in the presence of AlCl₃, as demonstrated for N-acetyl-3,5-dimethylaniline derivatives, where reaction conditions (e.g., solvent, temperature) dictate regioselectivity . Ensure inert atmospheres and rigorous purification (e.g., silica gel chromatography) to isolate the product .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound, and how should data be interpreted?

- Answer : Use ¹H NMR to confirm substitution patterns: methoxy (-OCH₃) and methyl (-CH₃) groups produce distinct singlets (δ ~3.8 ppm and δ ~2.3 ppm, respectively). Aromatic protons exhibit splitting patterns dependent on substituent positions (e.g., para vs. meta) . Pair with mass spectrometry (MS) for molecular weight validation and HPLC (C18 column, methanol/water mobile phase) to assess purity. Cross-reference with databases like REAXYS for spectral matching .

Q. How does the solubility and stability of this compound influence experimental design?

- Answer : The compound’s hydrochloride salt form (e.g., this compound hydrochloride) enhances water solubility, facilitating aqueous-phase reactions . Store anhydrous forms at 0–6°C in amber vials to prevent photodegradation and oxidative side reactions, as recommended for structurally similar methoxy-anilines . Pre-purge solvents with nitrogen to mitigate hydrolysis.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic aromatic substitution (EAS) in this compound derivatives?

- Answer : The methoxy group (-OCH₃) acts as a strong ortho/para-directing group, while N-methylation reduces amine basicity, limiting protonation and altering resonance effects. Comparative studies with N,N-dimethylaniline show that steric hindrance from the 5-methyl group further biases substitution toward the para position . Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density maps .

Q. How can contradictory data on the compound’s reactivity in cross-coupling reactions be resolved?

- Answer : Discrepancies often arise from solvent polarity and catalyst choice. For example, palladium-catalyzed couplings may fail if the amine group is unprotected; use Boc-protected intermediates to improve compatibility . Contrast literature protocols by systematically varying ligands (e.g., PPh₃ vs. XPhos) and reaction temperatures. Document steric and electronic effects using Hammett plots .

Q. What enzymatic or oxidative degradation pathways are observed for this compound, and how do they inform toxicity assessments?

- Answer : Microbial degradation via laccase enzymes cleaves the methoxy group, generating quinone intermediates, while cytochrome P450-mediated oxidation forms N-hydroxylated metabolites capable of DNA adduct formation (e.g., similar to N-acetoxy-3,5-dimethylaniline) . Use LC-MS/MS to identify transient intermediates like N-(4-hydrosulfonylphenyl)-3,5-dimethylaniline, and employ ROS scavengers (e.g., ascorbate) to delineate oxidative vs. enzymatic pathways .

Q. What strategies optimize diastereoselective synthesis of cyclopentane-diamine derivatives using this compound as a building block?

- Answer : Leverage organophotoredox catalysis for [3+2] cycloadditions, where the methoxy group stabilizes radical intermediates. A reported protocol for N-cyclopropyl-3,5-dimethylaniline uses blue LED irradiation with a Ru(bpy)₃²⁺ catalyst, achieving >90% diastereoselectivity. Purify via gradient elution (petroleum ether:EtOAc = 20:1) .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in reported biological activity data for this compound analogs?

- Answer : Variations in cytotoxicity or receptor binding often stem from impurities (e.g., nitro byproducts) or assay conditions (e.g., pH-dependent solubility). Validate purity via orthogonal methods (NMR, HPLC) and replicate assays under standardized conditions (e.g., fixed serum concentration). Cross-reference metabolic stability data from BKMS_METABOLIC databases to identify labile functional groups .

Q. What computational tools are recommended for predicting the compound’s synthetic feasibility and reaction pathways?

- Answer : Use PISTACHIO and REAXYS databases to map plausible retro-synthetic routes and screen catalysts. For photoredox pathways, employ DFT calculations (Gaussian 16) to model excited-state reactivity. Template-based algorithms (e.g., Template_relevance) prioritize high-plausibility pathways, reducing trial-and-error experimentation .

Methodological Best Practices

- Storage : Store hydrochloride salts at –20°C under argon; anhydrous forms require desiccants (e.g., molecular sieves) .

- Safety : Use PPE (gloves, goggles) and fume hoods due to potential skin/eye irritation (H315, H319) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.